

Strategies to enhance Tanomastat's therapeutic index

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Compound of Interest

Compound Name: Tanomastat

Cat. No.: B1684673

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Tanomastat Research Technical Support Center

Welcome to the technical support center for **Tanomastat** (BAY 12-9566). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the therapeutic index of **Tanomastat**.

Section 1: General FAQs

Q1: What is the primary mechanism of action for **Tanomastat**?

Tanomastat is an orally bioavailable, non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] By inhibiting MMPs, **Tanomastat** interferes with key processes in tumor progression, including local invasion, angiogenesis (the formation of new blood vessels), and metastasis.[1][3][4]

Q2: Which specific MMPs does **Tanomastat** inhibit?

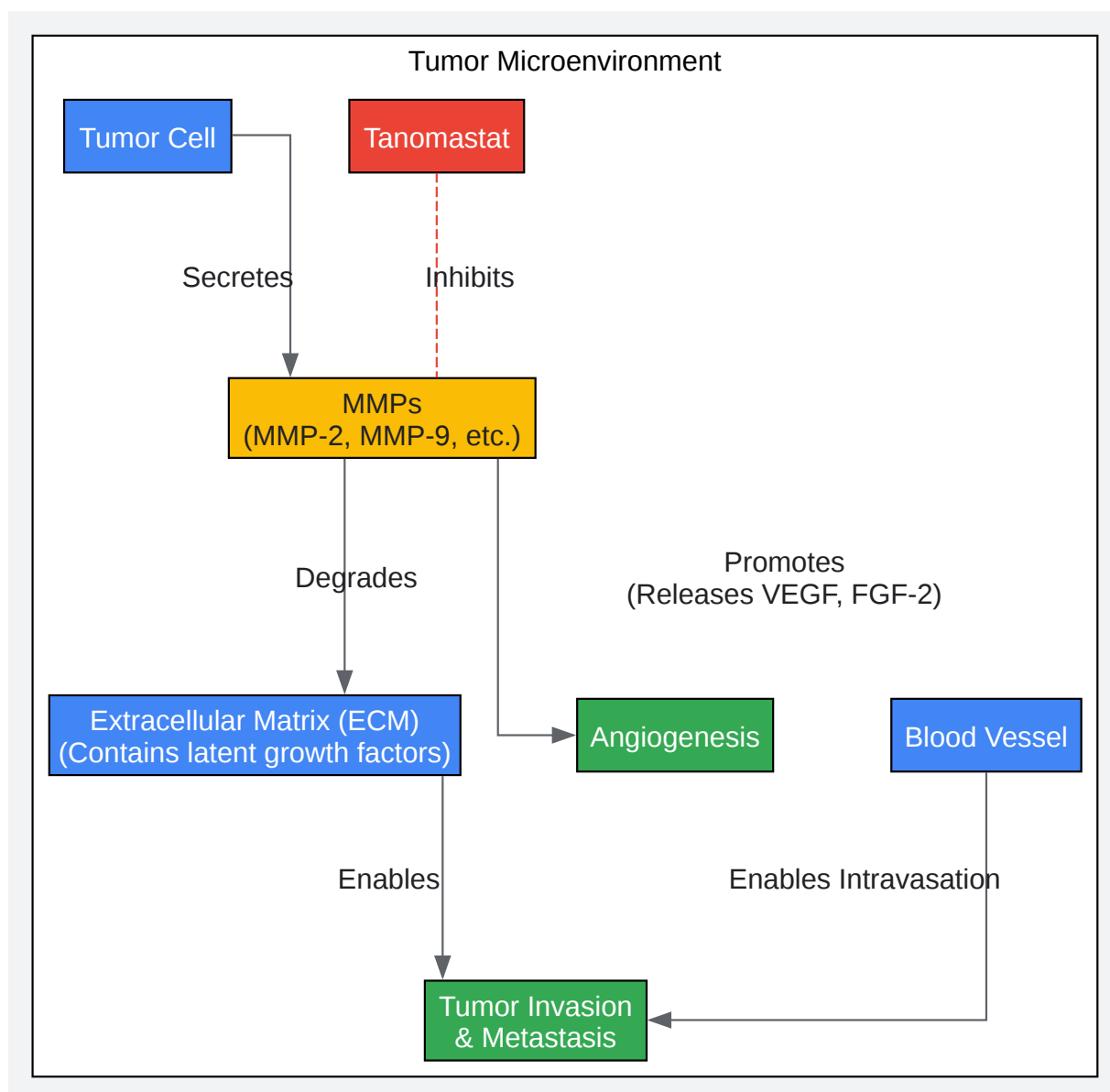
Tanomastat exhibits inhibitory activity against several MMPs, with varying potencies. Its primary targets are MMP-2, MMP-3, MMP-9, and MMP-13. The inhibitory constants (Ki) indicate a higher affinity for MMP-2 compared to the others.

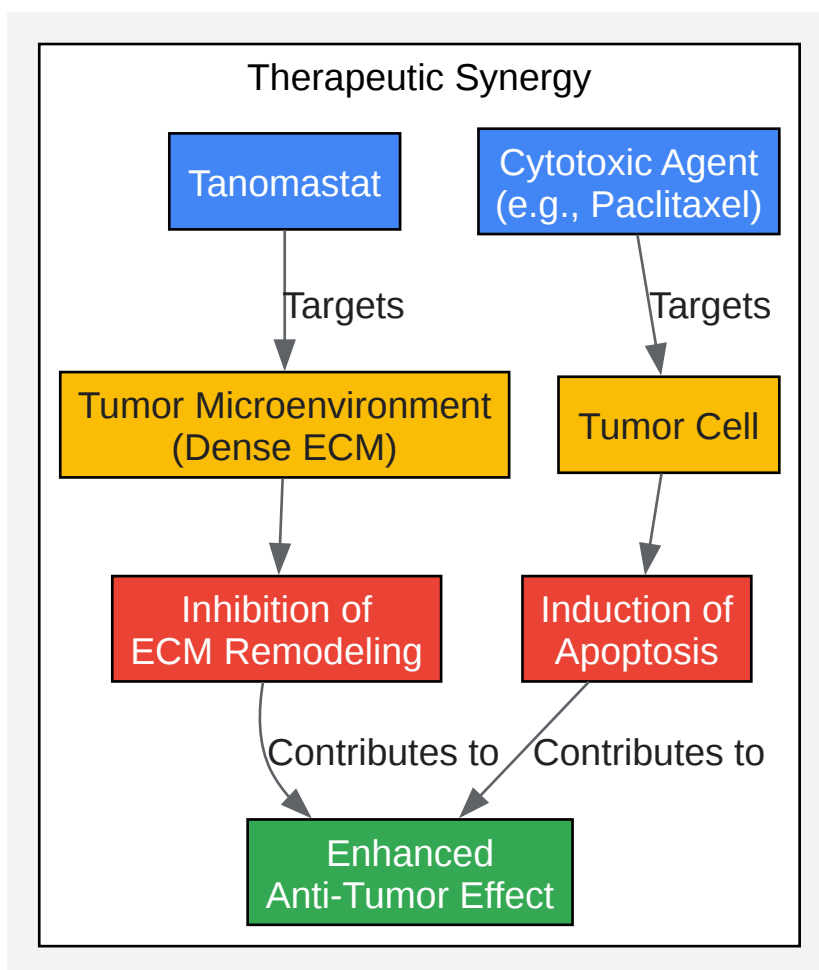
Table 1: Tanomastat Inhibitory Activity (Ki)

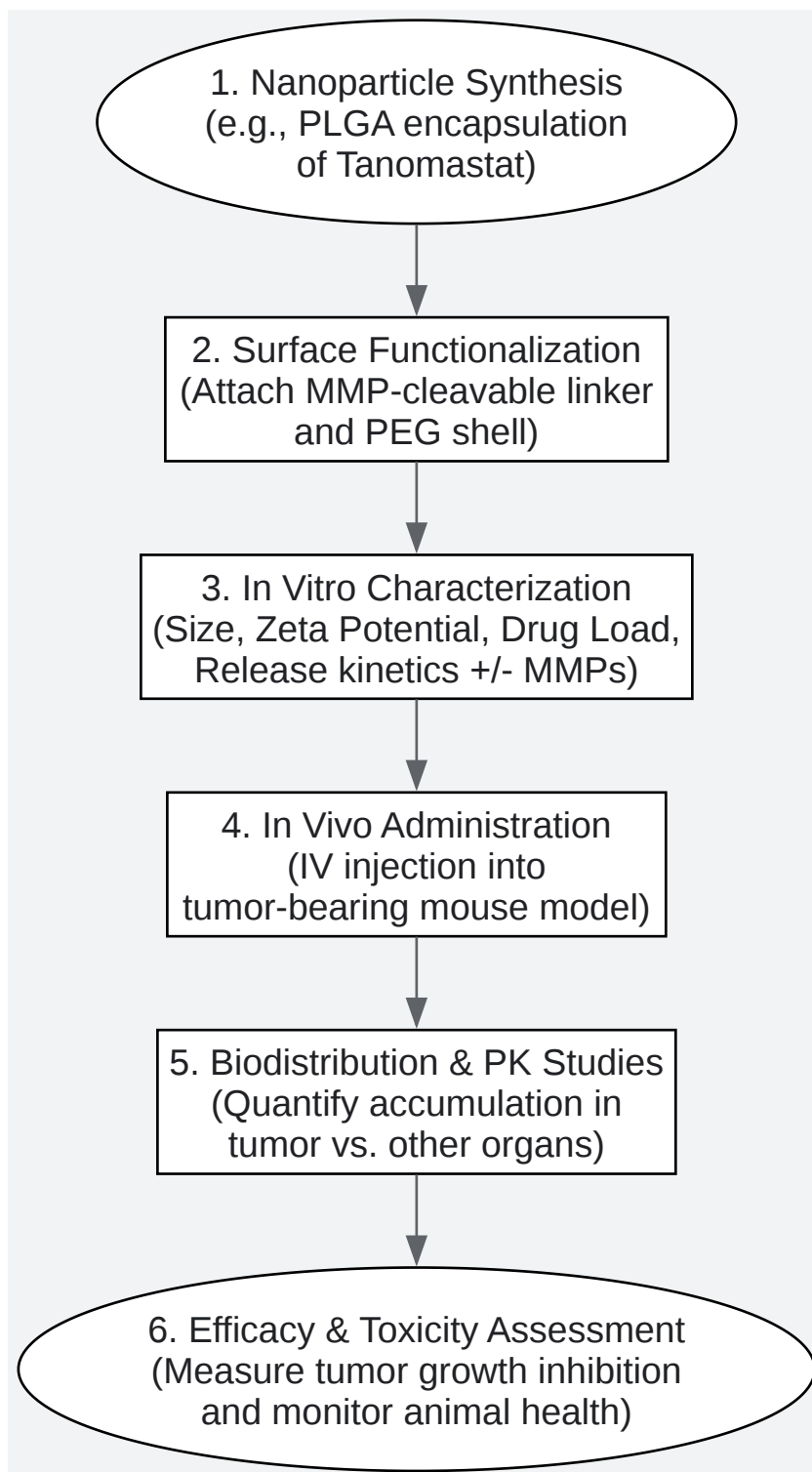
MMP Target	Ki Value (nM)	Reference
MMP-2 (Gelatinase A)	11	[1] [2]
MMP-3 (Stromelysin 1)	143	[1] [2]
MMP-9 (Gelatinase B)	301	[1] [2]
MMP-13 (Collagenase 3)	1470	[1] [2]

Q3: What is the rationale behind targeting MMPs for cancer therapy?

MMPs are essential for tumor cells to break down the ECM, a critical step for local invasion and subsequent metastasis to distant sites.[\[3\]](#)[\[4\]](#) They also play a significant role in angiogenesis by releasing pro-angiogenic factors stored within the ECM.[\[4\]](#) Therefore, inhibiting MMPs is a strategy to block these pathways, thereby reducing tumor growth and spread.[\[1\]](#)[\[3\]](#)







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